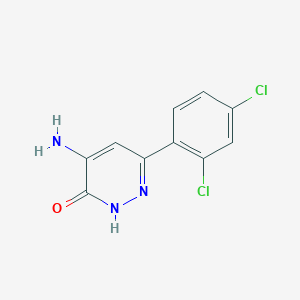

4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol

CAS No.: 1018299-52-9

Cat. No.: VC3030946

Molecular Formula: C10H7Cl2N3O

Molecular Weight: 256.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018299-52-9 |

|---|---|

| Molecular Formula | C10H7Cl2N3O |

| Molecular Weight | 256.08 g/mol |

| IUPAC Name | 5-amino-3-(2,4-dichlorophenyl)-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C10H7Cl2N3O/c11-5-1-2-6(7(12)3-5)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16) |

| Standard InChI Key | UAQSKYIAPCBOBF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)C(=C2)N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)C(=C2)N |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol has a molecular formula of C10H7Cl2N3O and a molecular weight of approximately 256.09 g/mol. While specific physical data for this exact compound is limited in the primary literature, the compound shares structural similarities with other pyridazine derivatives that typically present as crystalline solids with moderate to high melting points.

The compound contains multiple functional groups that affect its chemical behavior:

-

The hydroxyl group at position 3 (pyridazin-3-ol) contributes to hydrogen bonding capabilities

-

The amino group at position 4 provides basic properties and additional hydrogen bonding sites

-

The 2,4-dichlorophenyl group at position 6 introduces lipophilicity and electronic effects

Structural Features

The structure of 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol can be compared to related compounds such as 6-(4-Chlorophenyl)pyridazin-3(2H)-one and other dichlorophenyl derivatives. Table 1 presents a comparison of structural features between the target compound and related derivatives.

Table 1: Structural Comparison of 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol | C₁₀H₇Cl₂N₃O | 256.09 | Amino group at position 4; 2,4-dichlorophenyl at position 6; hydroxyl at position 3 |

| 6-(4-Chlorophenyl)pyridazin-3(2H)-one | C₁₀H₇ClN₂O | 206.63 | Single chloro substitution; no amino group; ketone form at position 3 |

| 6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one | C₁₀H₆Cl₂N₂O | 241.07 | 3,4-dichlorophenyl group; no amino group; ketone form at position 3 |

| 4-Amino-6-(3,4-dichlorophenyl)pyridazin-3-ol | C₁₀H₇Cl₂N₃O | 256.08 | Amino group at position 4; 3,4-dichlorophenyl at position 6; hydroxyl at position 3 |

The chemical structure indicates that this compound exists in tautomeric forms, oscillating between the hydroxyl form (pyridazin-3-ol) and the keto form (3(2H)-pyridazinone), which is a common characteristic of this class of compounds .

Synthesis Methods

From Substituted Phenylpyridazinones

Purification and Characterization

Purification of the synthesized 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol could potentially be achieved through recrystallization from appropriate solvents such as ethanol-water mixtures, as seen with similar compounds . Characterization would typically involve spectroscopic techniques including NMR, HPLC, LC-MS, and other analytical methods to confirm structure and purity.

Biological Activities and Applications

The presence of the 4-amino group may enhance water solubility and provide additional hydrogen bonding capabilities, potentially improving pharmacokinetic properties compared to non-amino substituted analogs. The 2,4-dichlorophenyl group likely contributes to lipophilicity and may enhance interactions with hydrophobic binding pockets in target proteins.

Structure-Activity Relationships

Structure-activity relationship studies of similar compounds indicate that:

-

The position and number of halogens on the phenyl ring significantly impact biological activity

-

Halogen substituents on the phenyl ring often enhance antimicrobial activity, particularly against Gram-positive bacteria

-

The presence of an amino group can modify pharmacokinetic properties and potentially create additional binding interactions

-

The pyridazin-3-ol/3(2H)-pyridazinone core is essential for many of the observed biological activities

Research Status and Future Perspectives

Current Research Findings

While specific research on 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol appears limited in the available literature, investigations into related pyridazine derivatives provide insights into potential applications and future research directions. The incorporation of a pyridazine/pyridazinone core with appropriate substitutions has led to compounds with promising biological activities in several therapeutic areas.

Pyridazinone derivatives have been particularly explored for their cardiovascular effects, including potential applications as cardiotonic and vasorelaxant agents . The presence of the dichlorophenyl group may contribute to enhanced binding with specific receptors or enzymes involved in cardiovascular regulation.

Future Research Directions

Future research on 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol could focus on several promising areas:

-

Comprehensive evaluation of biological activities, particularly antimicrobial, anti-inflammatory, and cardiovascular effects

-

Development of improved synthetic routes with higher yields and fewer steps

-

Structure-activity relationship studies to understand the impact of the amino group and dichlorophenyl substituent positions

-

Investigation of potential applications as building blocks for more complex drug candidates

-

Computational studies to predict binding interactions with potential biological targets

The unique combination of functional groups in this compound makes it an interesting candidate for further exploration in medicinal chemistry and drug discovery efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume